molecular formula C14H15NO2 B1367457 4-[(4-Methoxyphenyl)methoxy]aniline CAS No. 53234-92-7

4-[(4-Methoxyphenyl)methoxy]aniline

Cat. No. B1367457
CAS RN: 53234-92-7
M. Wt: 229.27 g/mol
InChI Key: QTJVWDMAQMKQAR-UHFFFAOYSA-N
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Description

“4-[(4-Methoxyphenyl)methoxy]aniline” is an organic compound with the molecular formula C14H15NO2 . It is also referred to as Anisole-4-aminoanisole or p-Methoxybenzaniline.


Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxyphenyl)methoxy]aniline” consists of a central aniline (phenylamine) group, with a methoxyphenyl group and a methoxy group attached to it . The presence of these groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

“4-[(4-Methoxyphenyl)methoxy]aniline” has a molecular weight of 229.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Oxidation Reactions

The oxidation of 4-alkoxyanilines, a category which includes 4-[(4-Methoxyphenyl)methoxy]aniline, has been researched for its potential to yield various chemical compounds. Gebhardt et al. (2008) investigated the selective oxidation of substituted anilines to azoxyarenes using hydrogen peroxide and selenium dioxide as catalysts. This research is significant for understanding the chemical pathways and by-products of aniline oxidation, including 4-methoxy- N-(4-nitrophenyl)aniline, a derivative of 4-[(4-Methoxyphenyl)methoxy]aniline (Gebhardt et al., 2008).

Fluorescence Quenching Studies

Studies on fluorescence quenching of boronic acid derivatives by anilines in different environments have also involved 4-[(4-Methoxyphenyl)methoxy]aniline. Geethanjali et al. (2015) utilized aniline as a quencher to study the fluorescence quenching of boronic acid derivatives, providing insights into the Stern-Volmer kinetics and the influence of different solvents on fluorescence (Geethanjali et al., 2015).

Electrochemical and Electrochromic Properties

Investigations into the electrochemical and electrochromic behaviors of compounds containing aniline derivatives, including 4-[(4-Methoxyphenyl)methoxy]aniline, have been conducted. Huang et al. (2011) explored ambipolar polyimides containing aniline derivatives, revealing their potential in electrochromic applications due to their stable electrochemical behavior and reversibility (Huang et al., 2011).

Molecular Structure Analysis

Research on the structural, vibrational, and chemical characteristics of compounds similar to 4-[(4-Methoxyphenyl)methoxy]aniline, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has been performed to enhance understanding of molecular dynamics and interactions. Subi et al. (2022) used various spectroscopic and computational methods to analyze these characteristics, contributing to the knowledge of molecular structure and reactivity (Subi et al., 2022).

Solar Cell Applications

Research by Liu et al. (2016) on small-molecule hole transporting materials for perovskite solar cells included compounds related to 4-[(4-Methoxyphenyl)methoxy]aniline. Their findings suggest that these materials offer improved thermal stability and efficient hole extraction, making them promising for use in stable perovskite solar cells (Liu et al., 2016).

Safety And Hazards

Specific safety and hazard information for “4-[(4-Methoxyphenyl)methoxy]aniline” was not found in the sources I accessed. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJVWDMAQMKQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536880
Record name 4-[(4-Methoxyphenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyphenyl)methoxy]aniline

CAS RN

53234-92-7
Record name 4-[(4-Methoxyphenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above nitro compound was hydrogenated in THFethanol in the presence of Raney nickel catalyst, providing 4-[(4-methoxyphenyl)methoxy]benzenamine, mp 118°-120° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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